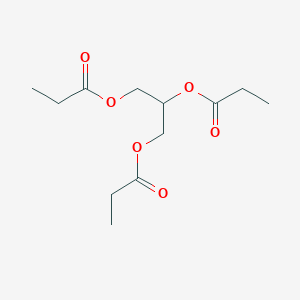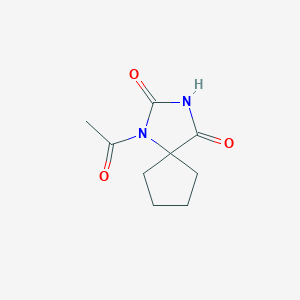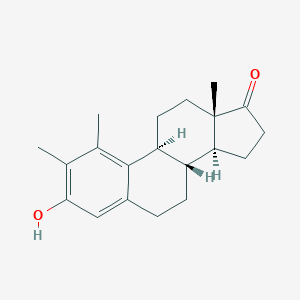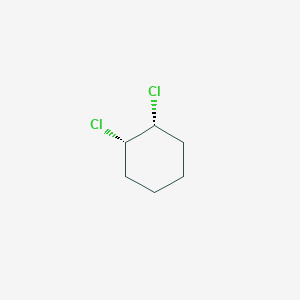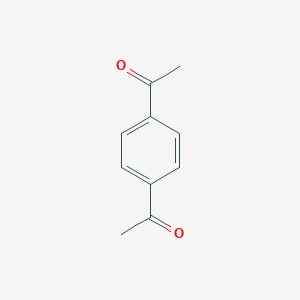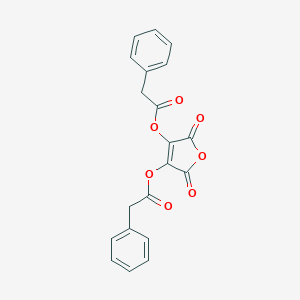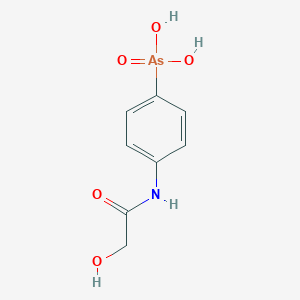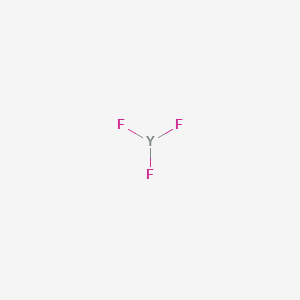
Yttrium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium fluoride (YF3) is a chemical compound composed of yttrium and fluorine. It is an inorganic compound that has a variety of applications in scientific research and industrial processes. YF3 is a white solid that is insoluble in water and has a melting point of 1,845°C. It is a non-toxic, non-flammable, and non-reactive compound that is stable at room temperature. In its pure form, YF3 is a colorless, odorless, and non-volatile solid.
Scientific Research Applications
Geochemical Indicator in Hydrothermal Systems : Yttrium behaves differently in fluorine-rich hydrothermal solutions compared to other rare-earth elements (REE), suggesting it can be used as a geochemical indicator in such environments. Fluorine-rich environments cause yttrium to act as a heavier pseudolanthanide, which can provide additional geochemical information (Bau & Dulski, 1995).
Aqueous Solubility and Speciation : The solubility and fluoride speciation of Yttrium (III) fluoride have been studied at temperatures up to 250 °C. This research is crucial for understanding the behavior of yttrium in fluoride-rich hydrothermal systems and its fractionation from other lanthanides (Loges et al., 2013).
Upconverting Material in Chemistry and Biology : Sodium yttrium fluoride (NaYF4) is an important upconverting material with applications in chemistry, materials science, and biology. Its hydrothermal synthesis and the phase conversion between cubic and hexagonal polymorphs have been extensively studied (Bard et al., 2020).
Synthesis of Hydrophilic Yttrium-based Fluorides : The transformation of Y2(OH)5NO3·nH2O precursors under various conditions results in the formation of hydrophilic fluorides like YF3 and MYmFn. These materials have applications in phosphors with color-tunable luminescence properties (Xu et al., 2020).
Surface Structure and Morphology in Laser Materials : Yttrium lithium fluoride (YLiF4) is a laser material whose surface structure, morphology, and rare-earth doped surfaces have been studied. Such research is essential for understanding and improving the performance of laser materials (Littleford et al., 2012).
Sorption of Fluoride Ions from Aqueous Solutions : Yttrium-loaded poly(hydroxamic acid) ion-exchange resin has been effective in removing fluoride ions from aqueous solutions, highlighting this compound's potential in environmental remediation (Haron et al., 1995).
Formation of Nanoparticles and Optical Properties : this compound's ability to form nanoparticles with varying crystallinity, shape, and size is crucial for applications in materials science. Its thin films also exhibit thickness-dependent optical properties valuable in optical technologies (Lemyre & Ritcey, 2005); (Shan et al., 2020).
Protective Coatings in Plasma Chambers : this compound coatings are studied for their erosion resistance and lower particle contamination in plasma etching processes, making them valuable in semiconductor manufacturing (Lin et al., 2017).
ALD of YF3 Thin Films : Atomic Layer Deposition (ALD) of YF3 thin films has been studied for their growth characteristics and properties like structural, optical, and electrical aspects, making them relevant in various technological applications (Pilvi et al., 2009).
Upconversion Phosphors : this compound-based materials are crucial for developing upconversion phosphors that emit visible light upon infrared excitation. This is particularly significant for applications in display technologies and bioimaging (Krämer et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Yttrium fluoride (YF3) is primarily used in the manufacturing of materials such as lasers, superconductors, and biomedical implants . It is also used in the production of metallic yttrium . In the field of medicine, yttrium-based materials are used in medical lasers and biomedical implants . The primary targets of YF3 are therefore these materials and their associated applications.
Mode of Action
This compound interacts with its targets primarily through its physical and chemical properties. For instance, YF3 has a refractive index of 1.51 at 500 nm and is transparent in the range from 193 nm to 14,000 nm (i.e., from the UV to IR range) . This makes it suitable for use in lasers and other optical applications. In the case of biomedical implants, YF3’s interaction with biological tissues and its stability under physiological conditions are key factors .
Biochemical Pathways
It can replace calcium in bone, leading to bone deformities This suggests that YF3 may indirectly affect calcium-related biochemical pathways
Pharmacokinetics
It is known that yf3 nanoparticles can be used for high contrast in vitro and in vivo bioimaging . This suggests that YF3 nanoparticles can be distributed in the body and can interact with biological tissues. More research is needed to fully understand the ADME properties of YF3.
Result of Action
The result of YF3’s action depends on its application. In the case of lasers and optical devices, YF3 contributes to their performance by enhancing their optical properties . In biomedical implants, YF3 can improve the implant’s compatibility with biological tissues . Excessive exposure to yf3 can lead to health issues such as fluorosis .
Biochemical Analysis
Biochemical Properties
Yttrium fluoride has been shown to interact with various biomolecules. For instance, a novel fluorescence probe based on Schiff-base was designed to detect Yttrium selectively and sensitively . This indicates that this compound can interact with certain enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium is present in low abundance in soil, water bodies, and organisms . It is not an essential element for organisms and its bioavailability is very low . As a heavy metal, yttrium is not entirely free of toxicity .
Molecular Mechanism
It is known that due to many chemical similarities, yttrium acts like a lanthanide in respect to its toxicological behavior
Temporal Effects in Laboratory Settings
It is known that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a significant and tremendous amount of Ca was deposited in the liver (over 10-fold) and spleen (over 100-fold), while Ca concentration was only slightly increased in the lung and kidney (less than 1.5-fold) following the injection of Yttrium chloride .
Metabolic Pathways
It is known that Yttrium is not an essential element for organisms and its bioavailability is very low .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Subcellular Localization
It is known that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium fluoride can be achieved through a precipitation reaction using Yttrium nitrate and Sodium fluoride as starting materials.", "Starting Materials": [ "Yttrium nitrate", "Sodium fluoride" ], "Reaction": [ "Dissolve Yttrium nitrate in distilled water to form a clear solution.", "Add Sodium fluoride to the solution slowly with constant stirring.", "A white precipitate of Yttrium fluoride will form.", "Filter the precipitate and wash it thoroughly with distilled water.", "Dry the Yttrium fluoride precipitate at a low temperature in a vacuum oven." ] } | |
| 13709-49-4 | |
Molecular Formula |
F3Y |
Molecular Weight |
145.90105 g/mol |
IUPAC Name |
yttrium(3+);trifluoride |
InChI |
InChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3 |
InChI Key |
RBORBHYCVONNJH-UHFFFAOYSA-K |
SMILES |
F[Y](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Y+3] |
| 13709-49-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What are some methods for synthesizing sodium yttrium fluoride nanocrystals?
A1: Several methods are available for synthesizing sodium this compound (NaYF4) nanocrystals, including:
- Co-precipitation: This method involves the reaction of yttrium and sodium salts with a fluoride source in the presence of a chelating agent. The size of the nanocrystals can be controlled by adjusting the reaction parameters, such as the concentration of the reactants and the reaction temperature. []
- Emulsion Method: This approach utilizes an emulsion system to control the growth of NaYF4 nanocrystals. The size and morphology of the nanocrystals can be tuned by varying the emulsion composition and reaction conditions. []
- Hydrothermal synthesis: This method utilizes high pressure and temperature in an aqueous environment to facilitate the formation of NaYF4 nanocrystals. Different morphologies, including nanowires and nanotubes, can be achieved by adjusting the reaction parameters and using structure-directing agents. [, ]
- Precipitation transformation: This method involves the initial precipitation of a precursor compound, followed by its transformation into NaYF4 nanocrystals through a controlled reaction. This approach offers good control over the size and morphology of the nanocrystals. []
Q2: What are the different crystallographic polymorphs of sodium this compound?
A2: Sodium this compound (NaYF4) can exist in two main crystallographic polymorphs:
- Hexagonal (β-NaYF4): This phase is thermodynamically stable at high temperatures and exhibits superior upconversion luminescence properties compared to the cubic phase. [, , ]
Q3: Can the morphology of this compound be controlled during synthesis?
A3: Yes, the morphology of this compound can be controlled during synthesis by adjusting reaction parameters. For example, researchers have successfully synthesized this compound in various morphologies like nanorods, nanoparticles, nanowires, corn stick-like structures, and hollow nanofibers by varying factors like reactant concentrations, pH, reaction time, temperature, and the use of specific salts or surfactants during synthesis. [, , , , ]
Q4: How does the presence of dopants affect the properties of this compound?
A4: Doping this compound with rare earth ions can significantly alter its optical and magnetic properties. For instance, doping with:
- Cerium and Terbium: Enhances energy transfer efficiency, leading to improved luminescence properties. []
- Ytterbium and Erbium (Yb3+/Er3+): Creates highly efficient green upconversion phosphors used in various applications, including biological imaging and solar cells. [, ]
- Ytterbium and Thulium (Yb3+/Tm3+): Results in efficient blue upconversion phosphors. [, ]
- Dysprosium: Creates white light emitting materials for LED applications. [, ]
- Holmium: Enables blue light emission for applications in upconversion luminescent materials. []
- Praseodymium and Thulium: Imparts thermoluminescent properties for potential use in dosimetry applications. []
Q5: What is the role of this compound in anti-reflection coatings?
A5: this compound (YF3) is a promising material for anti-reflection coatings in infrared optics due to its low refractive index and wide transparency range. When deposited as a thin film, it can significantly reduce reflection losses on substrates like germanium and zinc sulfide, enhancing their transmission in the infrared region. This property is particularly valuable in applications like thermal imaging, spectroscopy, and laser systems. [, ]
Q6: How does this compound compare to thorium fluoride for anti-reflection coatings?
A6: this compound is considered a suitable replacement for thorium fluoride in anti-reflection coatings because thorium fluoride poses radiological hazards. YF3 exhibits similar optical properties to thorium fluoride, making it a safer alternative for infrared applications. []
Q7: How stable are this compound coatings in plasma processing environments?
A7: this compound coatings demonstrate excellent stability in plasma processing environments. Research indicates that YF3 coatings possess superior mechanical and dielectric properties compared to yttrium oxide coatings. They exhibit higher dielectric strength and breakdown voltage, making them more resistant to plasma damage and suitable for use in plasma process equipment. []
Q8: What are the potential applications of sodium this compound nanocrystals in bioimaging?
A8: Sodium this compound nanocrystals doped with lanthanide ions exhibit unique upconversion luminescence properties, making them promising for bioimaging applications. These nanocrystals can absorb near-infrared light and emit visible light, which penetrates deeper into biological tissues with minimal autofluorescence. This characteristic enables high-resolution imaging with reduced background noise, making them suitable for in vitro and in vivo imaging of cells and tissues. [, ]
Q9: What is the significance of this compound in solid-state batteries?
A9: this compound, particularly doped NaYF4, can function as a solid electrolyte in solid-state batteries. Research shows that batteries utilizing NaYF4:Dy as the solid electrolyte exhibit improved discharge characteristics compared to those with pure NaYF4. These findings highlight the potential of this compound-based materials in developing safer and more efficient energy storage devices. [, ]
Q10: How does the understanding of this compound crystallization mechanisms contribute to material science?
A10: Research on this compound has revealed complex crystallization mechanisms that challenge traditional models. The discovery of a four-step mechanism involving liquid phase segregation, amorphous aggregate formation, cubic phase nucleation, and solid-state diffusion provides new insights into crystal growth processes. Understanding these intricate pathways can contribute to developing novel strategies for synthesizing materials with tailored properties for various technological applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



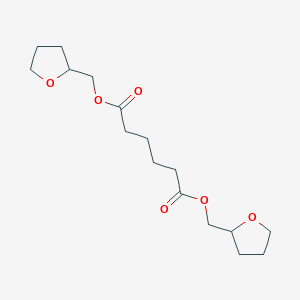
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
